
2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoindole core, which is a bicyclic structure containing nitrogen, and a phenyl group substituted with a hydroxy group and an amino-methyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyaniline with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid, and the mixture is heated to facilitate the formation of the isoindole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Aplicaciones Científicas De Investigación
2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as an anti-inflammatory or anticancer agent.
Mecanismo De Acción
The mechanism by which 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-bromophenol: Shares a similar phenyl structure with an amino and hydroxy group but lacks the isoindole core.
2-Aminothiazole-4-carboxylate: Contains an amino group and a thiazole ring, differing in the heterocyclic core structure.
Uniqueness
What sets 2-((4-Hydroxy-phenylamino)-methyl)-isoindole-1,3-dione apart is its isoindole core, which imparts unique chemical reactivity and biological activity. This structural feature allows for diverse applications and interactions that are not observed in simpler analogs .
Propiedades
Fórmula molecular |
C15H12N2O3 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
2-[(4-hydroxyanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O3/c18-11-7-5-10(6-8-11)16-9-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-8,16,18H,9H2 |
Clave InChI |
BJICDFLREVNSMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B11944219.png)
![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)



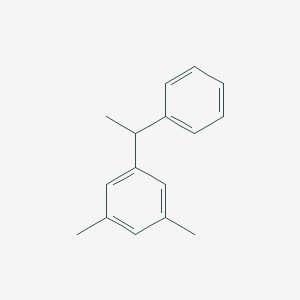
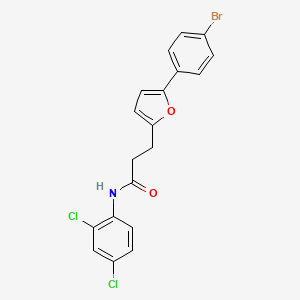
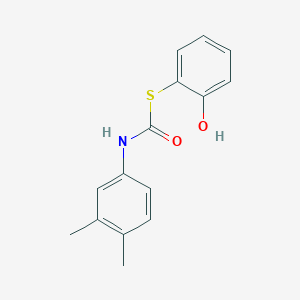

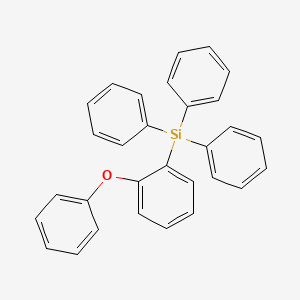
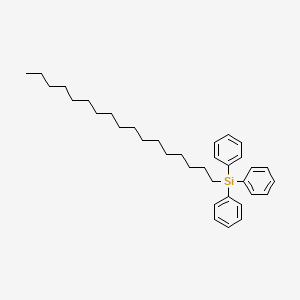

![N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B11944307.png)

